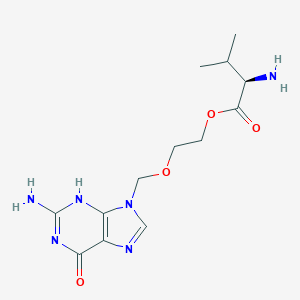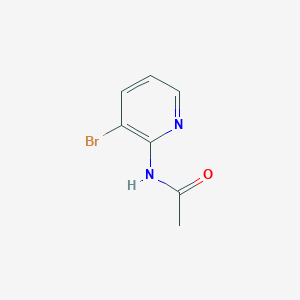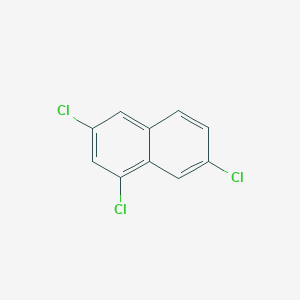
4-Carboxy-3-chlorophenylboronic acid
Vue d'ensemble
Description
4-Carboxy-3-chlorophenylboronic acid (4-CPCBA) is an organoboronic acid derived from 4-chlorophenol, which is a chemical compound found in various industrial products. 4-CPCBA has a wide range of applications in scientific research, from synthesis of new molecules to biochemical and physiological studies.
Applications De Recherche Scientifique
Fluorescence Sensor Development
4-Carboxyphenylboronic acid has been utilized to create fluorescent carbon quantum dots for sensing benzo[a]pyrene in water. This sensor demonstrates high sensitivity, rapidness, and low cost, making it a valuable tool for water quality analysis (Sun et al., 2021).Structural and Vibrational Studies
The molecular structure of 4-Carboxy Phenylboronic acid has been studied using spectroscopic methods like FT-IR and Raman. These studies are vital for understanding its properties and potential applications in various scientific fields (Dikmen & Alver, 2021).Synthesis of Indole Derivatives
3-Chlorophenylboronic acid promotes the efficient synthesis of 3-substituted indole derivatives, demonstrating its role in organic synthesis and chemical intermediates production (Goswami et al., 2015).NMR and XRD Analysis
Solvent-dependent structural properties of 4-carboxy phenylboronic acid have been investigated, providing insights into its behavior in different environments. This is crucial for its application in solution-based reactions (Dikmen et al., 2018).Coordination Polymers with Lanthanide Ions
4-Carboxyphenylboronic acid is used in creating lanthanide-based coordination polymers. These compounds have promising luminescent and magnetic properties, potentially useful in materials science (Fan et al., 2015).Solid-State Structure Analysis
The solid-state structures of 4-carboxyphenylboronic acid and its hydrates have been reported, offering valuable information for its use in crystallography and material science (SeethaLekshmi & Pedireddi, 2007).Optical Modulation in Nanotube Research
Phenylboronic acids, including 4-carboxyphenylboronic acid, have been studied for their role in the optical modulation of carbon nanotubes, indicating potential applications in nanotechnology and sensor development (Mu et al., 2012).Corrosion Inhibition
Carboxyphenylboronic acid is an effective inhibitor of carbon dioxide corrosion in steel, suggesting its utility in industrial and environmental applications (Nam et al., 2013).Dehydrative Condensation Catalyst
4-Carboxyphenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, useful in synthetic chemistry and pharmaceuticals (Ishihara & Lu, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Carboxy-3-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemistry and pharmacology .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Therefore, the reaction conditions, such as temperature and pH, can significantly impact the efficacy and stability of this compound.
Analyse Biochimique
Biochemical Properties
The role of 4-Carboxy-3-chlorophenylboronic Acid in biochemical reactions is primarily associated with its use in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation stage of the reaction
Molecular Mechanism
The molecular mechanism of action of this compound is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophilic organoboron reagent. During the transmetalation stage, the organoboron reagent is transferred from boron to palladium . This process involves binding interactions with the metal catalyst and can result in changes in the expression of certain genes.
Propriétés
IUPAC Name |
4-borono-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFGWXQNDYXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565183 | |
| Record name | 4-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136496-72-5 | |
| Record name | 4-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(dihydroxyboranyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















